Palladium barium sulphate

描述

Palladium barium sulphate (Pd/BaSO₄) is a heterogeneous catalyst consisting of palladium nanoparticles supported on barium sulfate (BaSO₄). It is synthesized by depositing palladium salts, such as palladium(II) chloride (PdCl₂), onto the BaSO₄ support, followed by reduction to activate the catalytic sites . This compound is notable for its application in selective hydrogenation reactions, particularly the Rosenmund Reduction, which converts acid chlorides to aldehydes . Key properties include:

- Low surface area: BaSO₄ provides a dense, low-porosity support, necessitating vigorous agitation for optimal dispersion .

- Pd loading: Commercial variants typically contain 5% or 10% palladium by weight .

- Safety: Occupational exposure limits (OEL) for BaSO₄ in workplace environments are 10 mg/m³ (as barium) in China .

属性

分子式 |

BaO8PdS2 |

|---|---|

分子量 |

435.9 g/mol |

IUPAC 名称 |

barium(2+);palladium(2+);disulfate |

InChI |

InChI=1S/Ba.2H2O4S.Pd/c;2*1-5(2,3)4;/h;2*(H2,1,2,3,4);/q+2;;;+2/p-4 |

InChI 键 |

ASRZVAODLJXZGK-UHFFFAOYSA-J |

规范 SMILES |

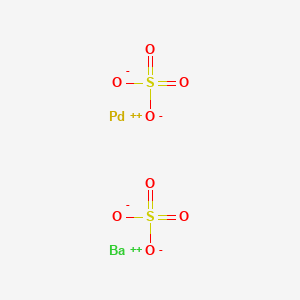

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pd+2].[Ba+2] |

产品来源 |

United States |

科学研究应用

Catalysis

Palladium barium sulfate is widely recognized for its role as a catalyst in numerous chemical reactions, particularly in hydrogenation processes. This compound is often employed in the following contexts:

- Hydrogenation Reactions : It facilitates the addition of hydrogen to unsaturated organic compounds, crucial for synthesizing fine chemicals and pharmaceuticals .

- Rosenmund Reduction : This reaction selectively reduces acyl chlorides to aldehydes without over-reduction to alcohols, making palladium barium sulfate an essential catalyst in organic synthesis .

Case Study: Rosenmund Reduction

In a study involving the reduction of benzoyl chloride using palladium barium sulfate, researchers achieved high selectivity towards benzaldehyde with minimal side products. The reaction conditions were optimized to enhance yield while maintaining catalyst stability.

Environmental Applications

The compound also finds utility in environmental applications:

- Catalytic Converters : Palladium barium sulfate is used in catalytic converters to reduce harmful emissions from vehicles. It helps convert toxic gases like carbon monoxide and hydrocarbons into less harmful substances .

- Pollution Control : Its effectiveness in catalyzing reactions that break down pollutants makes it valuable for environmental remediation efforts.

Electronics Manufacturing

In electronics, palladium barium sulfate is utilized for its excellent conductivity and stability:

- Component Production : It is used in manufacturing electronic components such as capacitors and resistors, where reliable performance and longevity are critical .

- Conductive Coatings : The compound serves as a conductive coating material, enhancing the performance of various electronic devices.

Research and Development

Palladium barium sulfate plays a crucial role in research settings:

- New Catalytic Processes : Researchers utilize this compound to develop innovative catalytic processes, enabling the synthesis of complex molecules that are otherwise challenging to produce .

- Analytical Techniques : Studies have employed palladium barium sulfate for analytical purposes, including methods like inductively coupled plasma mass spectrometry (ICP-MS) for determining palladium content in samples .

Hydrogen Storage

Recent investigations have explored the potential of palladium barium sulfate in hydrogen storage applications:

- Fuel Cell Technology : The compound's ability to absorb and release hydrogen makes it a candidate for improving fuel cell efficiency, which is vital for renewable energy solutions .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used in hydrogenation and Rosenmund reduction reactions | High selectivity and efficiency |

| Environmental | Employed in catalytic converters for emission reduction | Reduces harmful pollutants |

| Electronics | Utilized in manufacturing electronic components | Excellent conductivity |

| Research & Development | Facilitates the development of new catalytic processes | Enables complex molecule synthesis |

| Hydrogen Storage | Investigated for potential use in fuel cells | Enhances energy storage capabilities |

相似化合物的比较

Palladium on Carbon (Pd/C)

Pd/C is a widely used heterogeneous catalyst where palladium is supported on activated carbon. Key differences from Pd/BaSO₄ include:

Research Findings :

Barium Sulphate (BaSO₄) vs. Other Supports

BaSO₄ differs from alternative supports like alumina (Al₂O₃) or silica (SiO₂):

- Chemical Stability : BaSO₄ is inert under acidic conditions, making it suitable for reactions involving corrosive reagents. Alumina and silica may degrade in acidic environments.

- Thermal Conductivity : BaSO₄’s low thermal conductivity can lead to localized heating in exothermic reactions, whereas carbon or metal oxides dissipate heat more effectively.

Barium Sulphate in Non-Catalytic Contexts

While Pd/BaSO₄ is catalytic, BaSO₄ itself is used in:

准备方法

Selection of Palladium Precursors

Palladium chloride (PdCl₂) and palladium nitrate (Pd(NO₃)₂) are commonly used precursors. A 5% Pd/BaSO₄ catalyst, for instance, is synthesized by dissolving 0.5 g of PdCl₂ in dilute hydrochloric acid (1:10 v/v) and mixing it with 9.5 g of finely powdered BaSO₄. The slurry is stirred for 24 hours to ensure uniform adsorption of palladium ions onto the support surface.

Reduction and Activation

After impregnation, the material is dried at 110°C and reduced under a hydrogen atmosphere at 200–300°C for 2–4 hours. The reduction step converts Pd²⁺ to metallic Pd⁰, which is essential for catalytic activity. Research indicates that catalysts reduced at 250°C exhibit optimal dispersion, with palladium particle sizes averaging 3–5 nm.

Table 1: Physical Properties of Pd/BaSO₄ Synthesized via Wet Impregnation

| Property | Value (5% Pd/BaSO₄) |

|---|---|

| Palladium Loading | 4.90–4.97% |

| Surface Area | 25–30 m²/g |

| Particle Size (Pd) | 3–5 nm |

| Thermal Stability | Stable up to 400°C |

Precipitation-Deposition Method for Enhanced Dispersion

An alternative approach involves co-precipitating palladium and barium sulphate from aqueous solutions. This method ensures atomic-level mixing, improving catalyst homogeneity.

Simultaneous Precipitation

A solution containing Ba(NO₃)₂ and PdCl₂ is mixed with sodium sulphate (Na₂SO₄) under controlled pH (3–4). The reaction proceeds as:

The precipitate is filtered, washed, and reduced in hydrogen at 200°C.

Advantages and Limitations

This method achieves smaller palladium crystallites (2–4 nm) compared to wet impregnation. However, precise pH control is critical to avoid barium carbonate formation, which compromises support integrity.

Post-Synthesis Modifications: Poisoning for Selective Catalysis

To prevent over-reduction of substrates (e.g., reducing acid chlorides beyond aldehydes to alcohols), Pd/BaSO₄ is often "poisoned" with sulfur or quinoline.

Sulfur Poisoning

Exposing the catalyst to hydrogen sulfide (H₂S) during synthesis deactivates highly reactive palladium sites. For Rosenmund reductions, sulfur-poisoned Pd/BaSO₄ achieves aldehyde yields exceeding 90%.

Quinoline Addition

Quinoline adsorbs onto palladium nanoparticles, selectively blocking sites responsible for over-hydrogenation. A typical protocol involves adding 0.5–1.0% quinoline (w/w) to the reaction mixture.

Analytical Validation of Pd/BaSO₄ Composition

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Microwave-assisted digestion of Pd/BaSO₄ in aqua regia (3:1 HCl:HNO₃) liberates palladium ions for quantification. ICP-MS analysis of a 5% Pd/BaSO₄ catalyst showed 4.90% Pd content, with a relative standard deviation (RSD) of 1.2%.

UV-Visible Spectrophotometry

Palladium forms a colored complex with thiocyanate (SCN⁻) in acidic media, absorbing at 453 nm. Calibration curves generated from Pd²⁺ standards (0–100 ppb) enable precise determination of Pd loading, yielding 4.97% Pd in commercial catalysts.

Table 2: Analytical Results for 5% Pd/BaSO₄

Industrial-Scale Production and Packaging

Commercial Pd/BaSO₄ catalysts are packaged in moisture-resistant containers to prevent deactivation. Typical specifications include:

Table 3: Industrial Packaging Specifications

| Parameter | Specification |

|---|---|

| Bulk Packaging | 5-gallon pails, 1-ton sacks |

| Storage Conditions | Dry, inert atmosphere |

| Shelf Life | 24 months |

Challenges in Catalyst Synthesis

常见问题

Q. What are the standard methods for synthesizing palladium-doped barium sulphate, and how can purity be verified?

- Methodological Answer : Palladium-doped barium sulphate is typically synthesized via co-precipitation. For example, combine sodium sulphate (Na₂SO₄) with barium chloride (BaCl₂) in the presence of a palladium salt (e.g., PdCl₂) under controlled pH (5–7) and temperature (25–80°C). The precipitate is filtered, washed, and dried. Purity is verified using X-ray diffraction (XRD) to confirm crystal structure, scanning electron microscopy (SEM) for morphology, and energy-dispersive X-ray spectroscopy (EDX) for elemental composition. Gravimetric analysis ensures sulphate content accuracy. Reproducibility requires strict adherence to documented protocols, including reagent concentrations and reaction times .

Q. Which spectroscopic and analytical techniques are optimal for characterizing the structural and compositional properties of palladium barium sulphate?

- Methodological Answer :

- XRD : Identifies crystallographic phases and lattice parameters.

- SEM/EDX : Maps surface morphology and quantifies elemental distribution (Pd, Ba, S, O).

- FTIR : Detects functional groups and sulphate bonding.

- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : Measures trace impurities.

Cross-validate results with thermogravimetric analysis (TGA) to assess thermal stability . Detailed experimental parameters (e.g., scan rates, beam energy) must be reported for replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in synthesis conditions (e.g., Pd doping ratio, calcination temperature). To address this:

- Systematic Parameter Screening : Use design-of-experiments (DoE) to test variables (pH, precursor concentration).

- Surface Area Analysis : Employ Brunauer-Emmett-Teller (BET) measurements to correlate surface area with catalytic activity.

- Kinetic Studies : Apply the Rojkowski hyperbolic model (Eq. 10) to analyze crystallization kinetics, which influences catalytic site density . Publish raw datasets and statistical error margins to facilitate cross-study comparisons .

Q. What experimental strategies optimize the surface area and porosity of this compound for heterogeneous catalysis?

- Methodological Answer :

- Controlled Crystallization : Adjust supersaturation levels during precipitation to regulate crystal size (e.g., using Eq. 10 from kinetic models) .

- Template-Assisted Synthesis : Incorporate soft templates (e.g., surfactants) to create mesoporous structures.

- Post-Synthesis Treatment : Calcination at 300–500°C enhances porosity but may alter Pd oxidation states. Characterize post-treatment phases using X-ray photoelectron spectroscopy (XPS) .

Q. How can batch-to-batch consistency be ensured in this compound synthesis for reproducible research outcomes?

- Methodological Answer :

- Quality Control (QC) Protocols : Implement HPLC or mass spectrometry (MS) to monitor Pd content and impurity profiles. For example, batch-to-batch variations in PdCl₂ precursor purity can significantly alter catalytic properties .

- Standardized Characterization : Require identical instrumentation settings (e.g., XRD scan rate, SEM magnification) across batches.

- Interlaboratory Validation : Share samples with collaborating labs to confirm reproducibility .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing conflicting datasets on this compound’s adsorption capacity?

- Methodological Answer :

- Multivariate Regression : Identify correlations between synthesis parameters (e.g., Pd doping, pH) and adsorption efficiency.

- Error-Source Analysis : Use ANOVA to isolate variability from measurement techniques (e.g., gravimetric vs. spectroscopic sulphate quantification) .

- Meta-Analysis : Aggregate published data into a unified database, normalizing for experimental conditions (e.g., temperature, reactant purity) .

Q. How should researchers design experiments to investigate the stability of this compound under extreme pH conditions?

- Methodological Answer :

- Accelerated Aging Tests : Expose samples to pH 1–14 buffers at 60–80°C for 24–72 hours. Monitor structural degradation via XRD and surface composition via XPS.

- In Situ Characterization : Use electrochemical impedance spectroscopy (EIS) to track real-time ion leaching.

- Control Groups : Include undoped barium sulphate to isolate Pd’s role in stability .

Tables for Reference

| Parameter | Optimal Range | Characterization Technique |

|---|---|---|

| Pd Doping Ratio | 0.5–2.0 wt% | ICP-OES |

| Crystallization Temperature | 50–70°C | Kinetic Model (Eq. 10) |

| Surface Area | 20–50 m²/g | BET Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。